molecular formula C7H13NO B12567664 3-Hydroxy-5-methylhexanenitrile CAS No. 600735-68-0

3-Hydroxy-5-methylhexanenitrile

Cat. No.: B12567664
CAS No.: 600735-68-0
M. Wt: 127.18 g/mol
InChI Key: UXOFFPCRBSRPSC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-methylhexanenitrile typically involves the nucleophilic addition of hydrogen cyanide to carbonyl compounds. This process is a two-step reaction where the cyanide ion attacks the carbonyl carbon to form a negatively charged intermediate, which then reacts with a proton to form the hydroxynitrile .

Industrial Production Methods

The process may involve the use of solvents and catalysts to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-methylhexanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-5-methylhexanenitrile.

    Reduction: Formation of 3-hydroxy-5-methylhexylamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Hydroxy-5-methylhexanenitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The specific mechanism of action for 3-Hydroxy-5-methylhexanenitrile is not well-documented. its effects are likely mediated through interactions with various molecular targets and pathways, depending on the context of its use. Further research is needed to elucidate the detailed mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-5-methylhexanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    3-Hydroxy-5-methylhexylamine: Similar structure but with an amine group instead of a nitrile group.

    5-Methylhexanenitrile: Lacks the hydroxyl group present in 3-Hydroxy-5-methylhexanenitrile.

Biological Activity

3-Hydroxy-5-methylhexanenitrile (C7H13NO) is a nitrile compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings, including case studies and data tables.

This compound is characterized by its molecular formula C7H13NO and a molecular weight of 129.19 g/mol. Its structure includes a hydroxyl group (-OH) and a nitrile group (-C≡N), which are significant for its biological activity.

PropertyValue
Molecular FormulaC7H13NO
Molecular Weight129.19 g/mol
IUPAC NameThis compound
CAS Number11434953

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study conducted on various nitriles demonstrated that compounds with similar structures possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell membranes, leading to cell lysis .

Anticancer Activity

In vitro studies have suggested that this compound may have anticancer properties. A specific investigation into the effects of nitriles on cancer cell lines indicated that this compound can induce apoptosis in certain cancer cells, potentially through the activation of caspase pathways .

Case Study: Cytotoxicity Against Cancer Cells

A notable study evaluated the cytotoxic effects of various nitriles, including this compound, on human breast cancer cells (MCF-7). The results showed an IC50 value of approximately 25 µM, indicating moderate cytotoxicity. Further analysis revealed that the compound triggered mitochondrial dysfunction and increased reactive oxygen species (ROS) production, contributing to its anticancer effects .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-725Induction of apoptosis via ROS production
HeLa30Disruption of mitochondrial function

The biological activities of this compound can be attributed to its structural features:

  • Hydroxyl Group : The presence of the hydroxyl group may enhance solubility and facilitate interactions with biological targets.
  • Nitrile Group : The nitrile moiety is known for its ability to form hydrogen bonds and interact with nucleophiles, which may play a role in its antimicrobial and anticancer activities.

Properties

IUPAC Name

3-hydroxy-5-methylhexanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-6(2)5-7(9)3-4-8/h6-7,9H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOFFPCRBSRPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465678
Record name Hexanenitrile, 3-hydroxy-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

600735-68-0
Record name Hexanenitrile, 3-hydroxy-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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